

Application Note: Structural Confirmation of iso-Hexahydrocannabinol using NMR Spectroscopy

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Compound of Interest		
Compound Name:	iso-Hexahydrocannabinol	
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[AN-NMR-001]

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the structural confirmation of **iso-Hexahydrocannabinol** (iso-HHC) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation, data acquisition, and analysis, along with representative data presented in a clear, tabular format.

Introduction

iso-Hexahydrocannabinol (iso-HHC) is a lesser-known cannabinoid that can be present as a byproduct in the synthesis of hexahydrocannabinol (HHC) from cannabidiol (CBD) or tetrahydrocannabinol (THC).[1][2] Due to the presence of multiple chiral centers, several stereoisomers of HHC and its related compounds can exist.[1][2][3] Accurate structural elucidation and stereochemical assignment are critical for understanding its pharmacological properties and for regulatory purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides detailed information about the chemical environment, connectivity, and spatial



proximity of atoms within a molecule.[1][2][3] This application note outlines the use of these NMR techniques for the structural confirmation of iso-HHC.

Experimental Protocols Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR data.

- Sample Weighing: Accurately weigh approximately 5-10 mg of the purified iso-HHC sample.
- Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for cannabinoids.[4] For quantitative NMR (qNMR), an internal standard can be added.
- Sample Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

2.2.1 1D NMR Experiments

- ¹H NMR: The proton NMR spectrum provides information on the chemical environment and multiplicity of protons.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
- 13C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms.



- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 220-240 ppm.
- Number of Scans: 1024 or more, as ¹³C has low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.

2.2.2 2D NMR Experiments

- COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.[5][6]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹JCH).[5][6]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), crucial for piecing together the carbon skeleton.[5][6]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry.[1][2]

Data Presentation: NMR Data for HHC Isomers

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for HHC diastereomers, which serve as a reference for the analysis of iso-HHC. Specific shifts for iso-HHC may vary but will likely fall within similar regions. Data is based on published literature for (9R)-HHC and (9S)-HHC.[7][8]

Table 1: 1H NMR Data for HHC Diastereomers in CDCl3



Proton	(9R)-HHC (δ, ppm)	(9S)-HHC (δ, ppm)	Multiplicity
H-2	~6.2	~6.2	S
H-4	~6.1	~6.1	S
H-10a	~1.6	~2.2	m
H-6a	~1.8	~1.8	m
H-9	~1.2	~1.5	m
C9-CH₃	~0.9	~1.2	d
C6-CH ₃ (α)	~1.4	~1.4	S
C6-CH ₃ (β)	~1.1	~1.1	S
Pentyl-CH ₂	~2.4	~2.4	t
Pentyl-CH₃	~0.9	~0.9	t

Table 2: 13C NMR Data for HHC Diastereomers in CDCl₃



Carbon	(9R)-HHC (δ, ppm)	(9S)-HHC (δ, ppm)
C-1	~155	~155
C-2	~108	~108
C-3	~154	~154
C-4	~109	~109
C-4a	~142	~142
C-5	~110	~110
C-6	~77	~77
C-6a	~46	~46
C-7	~31	~31
C-8	~25	~25
C-9	~30	~30
C-10	~49	~49
C-10a	~34	~34
C9-CH₃	~16	~22
C6-CH ₃ (α)	~28	~28
C6-CH ₃ (β)	~20	~20
Pentyl Chain	~22-36	~22-36

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the structural confirmation of iso-HHC using NMR spectroscopy.



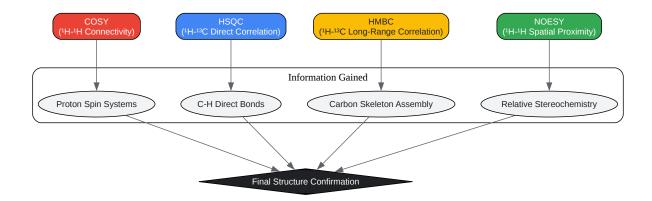


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Caption: Experimental workflow for iso-HHC structure confirmation.

Key 2D NMR Correlations for Structural Elucidation

This diagram shows the logical relationships of how different 2D NMR experiments are used to build up the structure of a cannabinoid-like molecule.



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Caption: Role of 2D NMR experiments in structure elucidation.

Conclusion



A comprehensive suite of 1D and 2D NMR experiments is indispensable for the definitive structural and stereochemical confirmation of **iso-hexahydrocannabinol**. By following the detailed protocols for sample preparation, data acquisition, and systematic analysis of COSY, HSQC, HMBC, and NOESY spectra, researchers can unambiguously identify iso-HHC and differentiate it from other HHC isomers. The data and workflows presented in this application note provide a robust framework for the analysis of novel and existing cannabinoids.

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